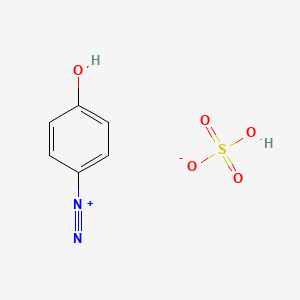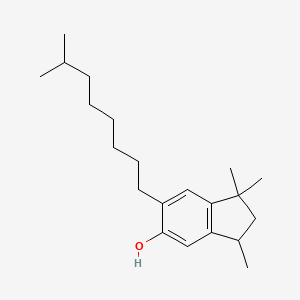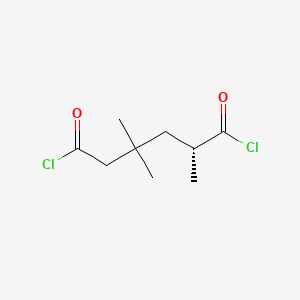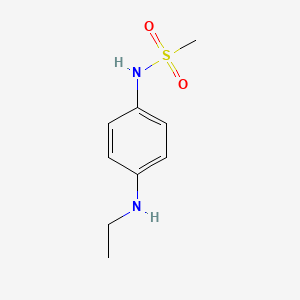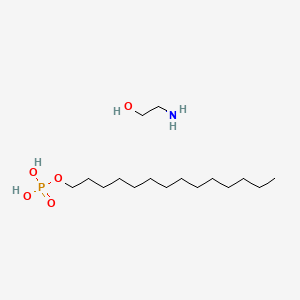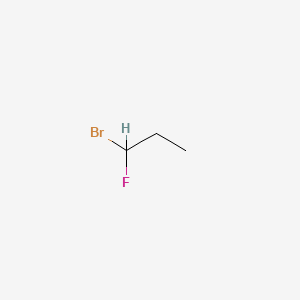
Bromofluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromofluoropropane, specifically 1-Bromo-3-fluoropropane, is an organic compound with the molecular formula C₃H₆BrF. It is a halogenated hydrocarbon, characterized by the presence of both bromine and fluorine atoms attached to a propane backbone. This compound is often used in various chemical syntheses and has significant applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 3-fluoropropanol with hydrobromic acid (HBr) under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-fluoropropane may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process often includes purification steps such as distillation to separate the desired product from by-products and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoropropane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, 1-Bromo-3-fluoropropane can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: The major product is often an alkene, such as 3-fluoropropene.
Applications De Recherche Scientifique
1-Bromo-3-fluoropropane has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Bromo-3-fluoropropane exerts its effects largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
1-Bromo-2-fluoropropane: Another halogenated propane derivative with similar reactivity but different positional isomerism.
1-Chloro-3-fluoropropane: Similar in structure but with chlorine instead of bromine, leading to different reactivity and applications.
Uniqueness: 1-Bromo-3-fluoropropane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields .
Propriétés
Numéro CAS |
65291-92-1 |
|---|---|
Formule moléculaire |
C3H6BrF |
Poids moléculaire |
140.98 g/mol |
Nom IUPAC |
1-bromo-1-fluoropropane |
InChI |
InChI=1S/C3H6BrF/c1-2-3(4)5/h3H,2H2,1H3 |
Clé InChI |
ZAONJNQXCRQBQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


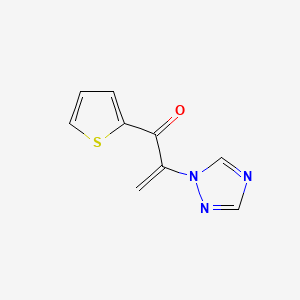
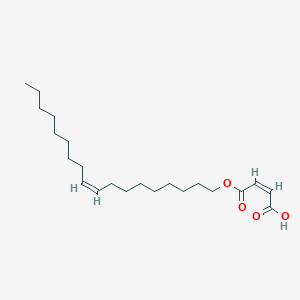
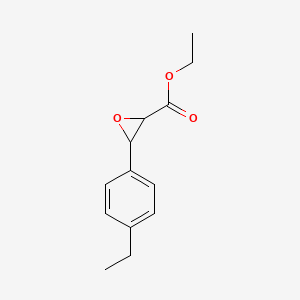
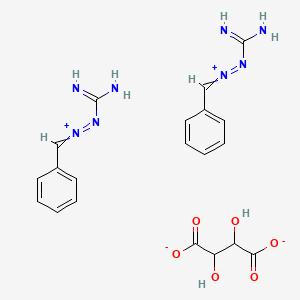
![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)

